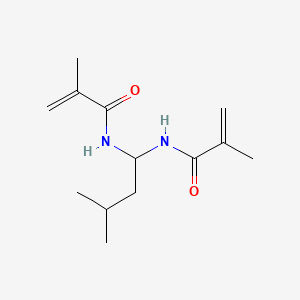
N,N'-(3-Methylbutylidene)bismethacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3-Methylbutylidene)bismethacrylamide: is a chemical compound with the molecular formula C₁₃H₂₂N₂O₂. It is known for its unique structure, which includes a 3-methylbutylidene group linked to two methacrylamide units. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’-(3-Methylbutylidene)bismethacrylamide typically involves the reaction of 3-methylbutylidene with methacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: : In industrial settings, the production of N,N’-(3-Methylbutylidene)bismethacrylamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: : N,N’-(3-Methylbutylidene)bismethacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms .
Scientific Research Applications
Chemistry: : N,N’-(3-Methylbutylidene)bismethacrylamide is used as a building block in the synthesis of complex organic molecules.
Biology: : In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, enabling the study of biochemical pathways and molecular mechanisms .
Medicine: : N,N’-(3-Methylbutylidene)bismethacrylamide is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a tool for drug delivery systems .
Industry: : In industrial applications, this compound is used in the production of polymers and coatings. Its ability to undergo polymerization makes it valuable in the creation of high-performance materials .
Mechanism of Action
The mechanism by which N,N’-(3-Methylbutylidene)bismethacrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebismethacrylamide: Similar in structure but with a methylene group instead of a 3-methylbutylidene group.
N,N’-Ethylenebismethacrylamide: Contains an ethylene group instead of a 3-methylbutylidene group.
N,N’-Propylenebismethacrylamide: Features a propylene group in place of the 3-methylbutylidene group.
Uniqueness: : N,N’-(3-Methylbutylidene)bismethacrylamide is unique due to its 3-methylbutylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
98088-95-0 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-methyl-N-[3-methyl-1-(2-methylprop-2-enoylamino)butyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)7-11(14-12(16)9(3)4)15-13(17)10(5)6/h8,11H,3,5,7H2,1-2,4,6H3,(H,14,16)(H,15,17) |
InChI Key |
WMCQRSRSFMERMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(NC(=O)C(=C)C)NC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

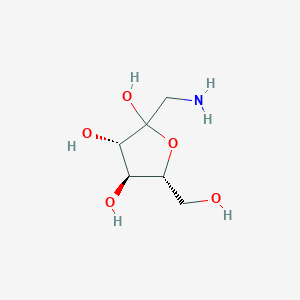

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
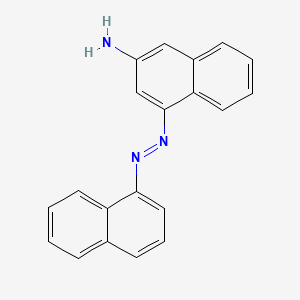
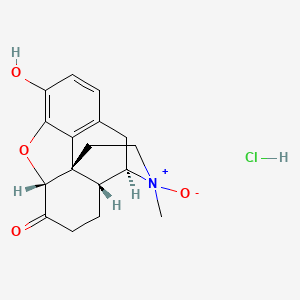
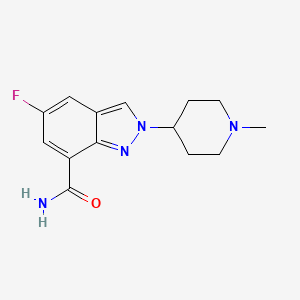
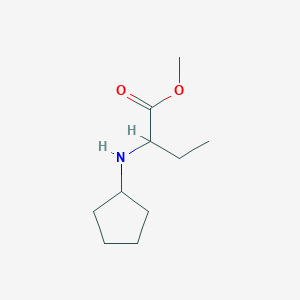
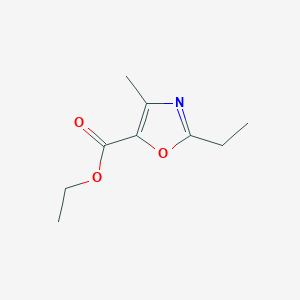
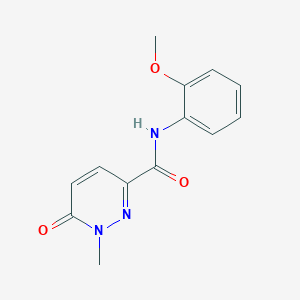
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
